molecular formula C6H8Cl2O3 B114687 2-Acetoxy-3,3-dichlorotetrahydrofuran CAS No. 141942-52-1

2-Acetoxy-3,3-dichlorotetrahydrofuran

Cat. No.: B114687
CAS No.: 141942-52-1
M. Wt: 199.03 g/mol
InChI Key: PBTLBQDECKKPKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3,3-dichlorotetrahydrofuran typically involves the chlorination of tetrahydrofuran followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinating and acetylating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-3,3-dichlorotetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

2-Acetoxy-3,3-dichlorotetrahydrofuran is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3,3-dichlorotetrahydrofuran involves its reactivity due to the presence of the acetoxy and dichloro groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 2-Acetoxy-3-chlorotetrahydrofuran
  • 3,3-Dichlorotetrahydrofuran
  • 2-Acetoxy-3,3-dibromotetrahydrofuran

Comparison: 2-Acetoxy-3,3-dichlorotetrahydrofuran is unique due to the combination of its acetoxy and dichloro groups, which confer distinct reactivity and stability compared to its analogs. For instance, the presence of two chlorine atoms makes it more reactive in substitution reactions compared to 2-Acetoxy-3-chlorotetrahydrofuran .

Properties

IUPAC Name

(3,3-dichlorooxolan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTLBQDECKKPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CCO1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369256
Record name 3,3-Dichlorooxolan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-52-1
Record name 3,3-Dichlorooxolan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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